molecular formula C7H4BrNO2 B2703351 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one CAS No. 1256818-64-0

5-bromo-2H,3H-furo[2,3-b]pyridin-3-one

Cat. No.: B2703351
CAS No.: 1256818-64-0
M. Wt: 214.018
InChI Key: DJBBSZMKPYGOAS-UHFFFAOYSA-N
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Description

5-Bromo-2H,3H-furo[2,3-b]pyridin-3-one is a brominated heterocyclic compound featuring a fused furopyridinone scaffold. The structure combines a furan ring fused with a pyridine moiety, where the lactone (cyclic ester) group at position 3 introduces unique reactivity and polarity. While direct synthesis data for this compound are absent in the provided evidence, analogous brominated lactones (e.g., 5-Pyridoxic acid lactone derivatives) suggest its utility in medicinal chemistry as a bioactive scaffold or synthetic precursor .

Properties

IUPAC Name

5-bromofuro[2,3-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-1-5-6(10)3-11-7(5)9-2-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBBSZMKPYGOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2H,3H-furo[2,3-b]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furo[2,3-b]pyridin-3-one derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key cellular pathways, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one with structurally related brominated heterocycles, emphasizing substituent effects, synthetic routes, and physicochemical properties:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Yield/Purity Reference
5-Bromo-2H,3H-furo[2,3-b]pyridin-3-one (Target) Furo[2,3-b]pyridin-3-one Br at C5, lactone at C3 Potential cross-coupling precursor; lactone enhances polarity and hydrolytic stability N/A
5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Pyrrolo[2,3-b]pyridin-2-one Br at C5, difluoro at C3 Enhanced electrophilicity due to electron-withdrawing F atoms; potential kinase inhibitor N/A
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) Pyrrolo[2,3-b]pyridine Br at C5, phenylethynyl at C3 Improved lipophilicity for membrane penetration; used in anticancer agent synthesis 51% yield, 98% purity
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Pyrrolo[2,3-b]pyridine Br at C5, methyl at N1 Stabilized N-alkylation reduces metabolic degradation; intermediate for functionalization 75% yield
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one Pyridin-2(1H)-one Br at C5, hydroxymethyl at C3 Increased solubility for aqueous-phase reactions; versatile for further derivatization N/A
5-Bromo-2,3-dihydroxypyridine Pyridine Br at C5, hydroxyl groups at C2 and C3 Chelating properties; potential metal-binding applications in catalysis or sensors N/A

Key Observations:

Core Structure Differences: Furopyridinone vs. Pyrrolopyridine: The lactone group in the target compound increases polarity and hydrolytic stability compared to pyrrolo analogs, which lack the ester functionality. Pyrrolo derivatives (e.g., compounds 20a and 22) exhibit greater aromaticity and planarity, favoring π-stacking in biological targets . Substituent Effects:

  • Bromine : Common across all compounds, enabling halogen bonding and cross-coupling reactivity.
  • Electron-Withdrawing Groups (e.g., F, CF₃) : Enhance electrophilicity at adjacent positions, as seen in 5-bromo-3,3-difluoro-pyrrolo[2,3-b]pyridin-2-one, which may improve binding to kinase ATP pockets .
  • Hydrophilic Groups (e.g., hydroxymethyl) : Improve solubility for aqueous-phase applications, critical for drug formulation .

Synthetic Accessibility: Pyrrolo[2,3-b]pyridines are often synthesized via Sonogashira or Suzuki couplings (e.g., compound 20a: 51% yield using phenylacetylene ).

Applications :

  • Pharmaceutical Intermediates : Brominated pyrrolo derivatives (e.g., 20a) are used in kinase inhibitors , while the target compound’s lactone moiety could stabilize prodrug formulations.
  • Material Science : Boronic ester derivatives (e.g., 5-bromo-3-(dioxaborolan-2-yl)-pyrrolo[2,3-b]pyridine ) enable polymer and sensor development.

Research Findings and Data Gaps

  • Biological Activity: Limited data exist for the target compound, but related brominated pyrrolo derivatives show anticancer and kinase-inhibiting properties .
  • Stability: The lactone in furopyridinone may confer greater hydrolytic stability than pyrrolo analogs, but comparative studies are needed.

Biological Activity

5-bromo-2H,3H-furo[2,3-b]pyridin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

5-bromo-2H,3H-furo[2,3-b]pyridin-3-one features a fused furan and pyridine ring system with a bromine atom at the 5-position. Its unique structure contributes to its diverse biological activities, making it a valuable scaffold in drug development.

Anticancer Activity

Research indicates that 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

Case Study: Anticancer Efficacy

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer)
  • IC50 Values :
    • MCF7: 4.66 µM
    • HCT116: 1.98 µM
  • Comparison with Doxorubicin : Doxorubicin IC50 values were 4.57 µM (MCF7) and 2.11 µM (HCT116), indicating comparable efficacy .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

The mechanism of action for 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites of enzymes involved in cancer progression and inflammation.
  • Signal Pathway Modulation : It influences pathways such as NF-κB signaling, which plays a crucial role in inflammation and cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents can significantly affect its potency and selectivity against different biological targets.

Substituent Effect on Activity
Bromine at C5Enhances anticancer activity
Carbonyl at C3Essential for enzyme inhibition
Alkyl groupsModulate lipophilicity and solubility

Comparative Analysis with Related Compounds

5-bromo-2H,3H-furo[2,3-b]pyridin-3-one can be compared to other similar compounds to highlight its unique properties:

Compound Structure Activity
5-bromo-2H,3H-furo[2,3-b]pyridineLacks carbonyl groupLower anticancer activity
Furo[3,2-c]pyridin-4(5H)-oneDifferent substitution patternsVaries in biological activity

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